molecular formula C18H20FNO5 B13690600 Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13690600
M. Wt: 349.4 g/mol
InChI Key: KBMZHLRXJUGDNO-UHFFFAOYSA-N
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Description

Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a fluoro-methoxyphenyl group, and an ethyl ester

Properties

Molecular Formula

C18H20FNO5

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 6-(2-fluoro-6-methoxyphenyl)-4-hydroxy-2-oxo-1-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C18H20FNO5/c1-5-25-18(23)16-13(21)9-12(20(10(2)3)17(16)22)15-11(19)7-6-8-14(15)24-4/h6-10,21H,5H2,1-4H3

InChI Key

KBMZHLRXJUGDNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N(C1=O)C(C)C)C2=C(C=CC=C2F)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the fluoro-methoxyphenyl group and the ethyl ester. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.

    Hydrolysis: This reaction can break down the ester group, forming carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with similar compounds, such as:

    Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but lacks the isopropyl group.

    Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but has a methyl group instead of an isopropyl group.

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